molecular formula C9H5F4NO B12840851 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B12840851
M. Wt: 219.14 g/mol
InChI Key: UPGLGNRBJPUOBE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a trifluoromethyl (-CF₃), methoxy (-OCH₃), and fluoro (-F) substituents on the benzene ring. Its molecular formula is C₉H₅F₄NO, with a molecular weight of 219.14 g/mol. The compound’s structure is characterized by:

  • Fluorine at position 2 (electron-withdrawing, enhancing electrophilic substitution resistance).
  • Methoxy at position 6 (electron-donating, influencing solubility and reactivity).
  • Trifluoromethyl at position 4 (strong electron-withdrawing, increasing stability and lipophilicity).

This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate, particularly in structure–activity relationship (SAR) studies for designing peripherally selective analogs . Its unique substituent combination balances electronic effects, making it valuable for tuning biological activity and physicochemical properties.

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

2-fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F4NO/c1-15-8-3-5(9(11,12)13)2-7(10)6(8)4-14/h2-3H,1H3

InChI Key

UPGLGNRBJPUOBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2-fluoro-6-methoxybenzonitrile with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Target Compound : The -CF₃ and -F groups withdraw electrons, reducing ring reactivity but increasing metabolic stability. The -OCH₃ donates electrons, balancing reactivity for synthetic modifications .
  • 4-Amino-2-(trifluoromethyl)benzonitrile: The -NH₂ group (strongly electron-donating) increases susceptibility to oxidation, necessitating strict purity controls in drug synthesis .

Physicochemical Properties

  • Lipophilicity : The target compound’s -CF₃ and -OCH₃ confer higher logP (~2.8) compared to 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile (logP ~1.5), impacting membrane permeability .
  • Solubility : The hydroxymethyl group in 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile enhances water solubility, making it preferable for aqueous formulations .

Biological Activity

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. Its chemical structure can be represented as follows:

  • Chemical Formula : C10H8F4N
  • Molecular Weight : 221.18 g/mol

The biological activity of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The trifluoromethyl group contributes to the compound's ability to modulate the activity of these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile demonstrates activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus100 µM
Streptococcus pyogenes75 µM

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Preliminary studies have indicated that it can inhibit the growth of certain cancer cell lines, although further investigation is required to elucidate its efficacy and mechanism of action in cancer therapy.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds, including 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile. The results demonstrated significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections.
  • Investigation of Anticancer Activity :
    Another research effort focused on assessing the anticancer activity of fluorinated benzonitriles. The study found that derivatives similar to 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile exhibited selective cytotoxicity against specific cancer cell lines, suggesting a need for further exploration into its mechanism and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile, and what challenges arise during functional group compatibility?

  • Methodology : A two-step substitution reaction is commonly employed. First, introduce the trifluoromethyl group via palladium-catalyzed cross-coupling (e.g., using aryl halides and trifluoromethyl sources like TMSCF₃). Second, install the fluoro and methoxy groups via nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., NaH/DMF for methoxy introduction). Challenges include steric hindrance from the trifluoromethyl group and competing side reactions due to the electron-withdrawing nature of the nitrile moiety .
  • Validation : Monitor intermediates via LC-MS and confirm regioselectivity using NOESY NMR to distinguish between ortho/para substitution patterns .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • ¹⁹F NMR : Identify fluorine environments; the trifluoromethyl group typically appears as a singlet near δ -60 ppm, while the aromatic fluorine resonates around δ -110 ppm .
  • IR Spectroscopy : Confirm nitrile presence via a sharp C≡N stretch at ~2230 cm⁻¹.
  • HPLC : Use a Waters Spherisorb ODS-2 column (C18, 5 µm) with a mobile phase of acetonitrile/water (70:30). Retention times should align with standards (e.g., ~6.5 minutes under isocratic conditions) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of 2-fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile under acidic or basic conditions?

  • Experimental Design : Perform stability studies in pH 2–12 buffers at 40°C for 48 hours. Analyze degradation products via LC-HRMS. The trifluoromethyl group enhances hydrolytic stability, but the nitrile may undergo hydrolysis to carboxylic acid under strongly basic conditions (pH >10). Methoxy and fluorine substituents reduce electrophilicity, delaying aromatic ring degradation .
  • Data Interpretation : Quantify degradation using peak area ratios in HPLC chromatograms. A >95% recovery at pH 7 after 48 hours indicates robust stability .

Q. How does the electronic nature of substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : Replace the nitrile with a boronate ester to enable coupling. The electron-withdrawing trifluoromethyl and nitrile groups reduce electron density on the aromatic ring, slowing oxidative addition of palladium catalysts. Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) with elevated temperatures (80–100°C) to enhance reactivity .
  • Contradiction Analysis : Conflicting reports exist on coupling efficiency with bulky aryl partners. Computational DFT studies suggest steric clashes between the trifluoromethyl group and palladium ligands may limit yields .

Q. What role does this compound play in medicinal chemistry, particularly as a precursor for kinase inhibitors?

  • Application : The nitrile group acts as a bioisostere for carboxylic acids, improving membrane permeability. Fluorine and trifluoromethyl groups enhance metabolic stability. For example, derivatives of this compound are intermediates in synthesizing JAK2 inhibitors, where the trifluoromethyl group occupies a hydrophobic pocket in the ATP-binding site .
  • Validation : Test inhibitory activity via in vitro kinase assays (IC₅₀ values <100 nM indicate high potency). Correlate structural modifications (e.g., methoxy vs. ethoxy) with binding affinity using molecular docking .

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